molecular formula C6H8OS B13614971 (1R)-1-(thiophen-3-yl)ethan-1-ol

(1R)-1-(thiophen-3-yl)ethan-1-ol

Cat. No.: B13614971
M. Wt: 128.19 g/mol
InChI Key: AJKKZEHIYREOFF-RXMQYKEDSA-N
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Description

(1R)-1-(thiophen-3-yl)ethan-1-ol is an organic compound that features a thiophene ring attached to an ethan-1-ol moiety. The compound’s stereochemistry is specified by the (1R) configuration, indicating the spatial arrangement of atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(thiophen-3-yl)ethan-1-ol typically involves the following steps:

    Thiophene Functionalization: Thiophene can be functionalized through various methods such as halogenation or lithiation to introduce reactive groups.

    Grignard Reaction: A Grignard reagent can be prepared from the functionalized thiophene and then reacted with an appropriate aldehyde or ketone to form the desired alcohol.

    Reduction: If necessary, reduction reactions can be employed to convert intermediate products to the final alcohol.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often tailored to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(thiophen-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the thiophene ring or the alcohol group.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group may yield thiophene-3-carboxaldehyde.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism by which (1R)-1-(thiophen-3-yl)ethan-1-ol exerts its effects depends on its interactions with molecular targets. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(thiophen-3-yl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.

    Thiophene-3-carboxaldehyde: A related compound with an aldehyde group instead of an alcohol.

    3-Thiophenemethanol: A similar compound with a methanol group attached to the thiophene ring.

Uniqueness

(1R)-1-(thiophen-3-yl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both a thiophene ring and an alcohol group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H8OS

Molecular Weight

128.19 g/mol

IUPAC Name

(1R)-1-thiophen-3-ylethanol

InChI

InChI=1S/C6H8OS/c1-5(7)6-2-3-8-4-6/h2-5,7H,1H3/t5-/m1/s1

InChI Key

AJKKZEHIYREOFF-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=CSC=C1)O

Canonical SMILES

CC(C1=CSC=C1)O

Origin of Product

United States

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